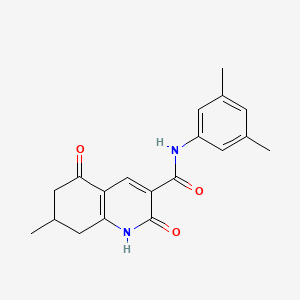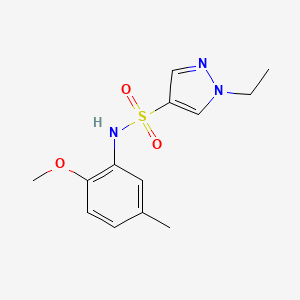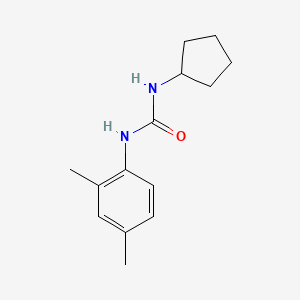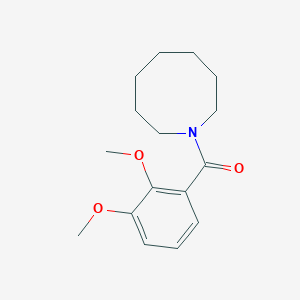![molecular formula C18H21N3O2 B5346326 4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5346326.png)
4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide, commonly known as EBP 883, is a chemical compound that has shown promising results in various scientific research studies. It is a small molecule inhibitor that targets the enzymatic activity of a protein called N-myristoyltransferase (NMT). NMT is a vital protein that plays a crucial role in the post-translational modification of several proteins, making it a potential target for drug development.
Mécanisme D'action
EBP 883 works by inhibiting the enzymatic activity of 4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide. This compound is responsible for the post-translational modification of several proteins, including those involved in cell growth and division. By inhibiting this compound, EBP 883 prevents the modification of these proteins, leading to a decrease in cell growth and division.
Biochemical and Physiological Effects:
EBP 883 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, malaria parasites, and tuberculosis bacteria. Additionally, EBP 883 has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of EBP 883 is its specificity towards 4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide, making it a potential candidate for drug development. Additionally, EBP 883 has shown efficacy in inhibiting the growth of cancer cells, malaria parasites, and tuberculosis bacteria. However, one of the limitations of EBP 883 is its complex synthesis process, making it challenging to produce in large quantities.
Orientations Futures
There are several future directions for the research and development of EBP 883. One potential direction is the development of EBP 883 as a cancer therapy. Additionally, EBP 883 could be further studied for its potential in the treatment of other diseases, such as malaria and tuberculosis. Furthermore, the synthesis process of EBP 883 could be optimized to increase its production efficiency.
Méthodes De Synthèse
EBP 883 is synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis process involves the use of various reagents and solvents, including but not limited to, acetic anhydride, pyridine, and benzoyl chloride. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
EBP 883 has been extensively studied for its potential in the treatment of various diseases, including cancer, malaria, and tuberculosis. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, EBP 883 has shown efficacy in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Propriétés
IUPAC Name |
4-(2-ethylbutanoylamino)-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-13(4-2)17(22)20-15-7-5-14(6-8-15)18(23)21-16-9-11-19-12-10-16/h5-13H,3-4H2,1-2H3,(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSZEVXKJLUXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5346243.png)
![2-amino-4-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5346245.png)

![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-chloro-4-hydroxyphenyl)acetamide](/img/structure/B5346253.png)


![N-[1-(3-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5346266.png)
![4-(hydroxymethyl)-1-{[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5346281.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(1H-imidazol-1-yl)propan-2-amine](/img/structure/B5346296.png)
![3-{[(3S)-3-(acetylamino)pyrrolidin-1-yl]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346306.png)
![4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5346315.png)

![N~3~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)-beta-alaninamide](/img/structure/B5346333.png)